molecular formula C15H21Cl2NO B4831376 1-[4-(2,5-dichlorophenoxy)butyl]piperidine

1-[4-(2,5-dichlorophenoxy)butyl]piperidine

Cat. No.: B4831376
M. Wt: 302.2 g/mol
InChI Key: GUYIQVFKWDCCGO-UHFFFAOYSA-N
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Description

1-[4-(2,5-Dichlorophenoxy)butyl]piperidine is an organic compound with the molecular formula C15H21Cl2NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a 2,5-dichlorophenoxy group attached to a butyl chain, which is further connected to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(2,5-dichlorophenoxy)butyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorophenol and 1,4-dibromobutane.

    Formation of 2,5-Dichlorophenoxybutane: 2,5-dichlorophenol reacts with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 2,5-dichlorophenoxybutane.

    Nucleophilic Substitution: The 2,5-dichlorophenoxybutane undergoes nucleophilic substitution with piperidine to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-[4-(2,5-Dichlorophenoxy)butyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines.

Scientific Research Applications

1-[4-(2,5-Dichlorophenoxy)butyl]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-dichlorophenoxy)butyl]piperidine involves its interaction with specific molecular targets and pathways. The phenoxy group and the piperidine ring play crucial roles in its binding to target proteins or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[4-(2,5-Dichlorophenoxy)butyl]piperidine can be compared with other similar compounds, such as:

    1-[4-(2,4-Dichlorophenoxy)butyl]piperidine: Similar structure but with different chlorine substitution pattern on the phenoxy group.

    1-[4-(2,5-Dichlorophenoxy)ethyl]piperidine: Shorter alkyl chain connecting the phenoxy group to the piperidine ring.

    1-[4-(2,5-Dichlorophenoxy)butyl]morpholine: Morpholine ring instead of piperidine.

These compounds share similar chemical properties but differ in their specific interactions and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-[4-(2,5-dichlorophenoxy)butyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO/c16-13-6-7-14(17)15(12-13)19-11-5-4-10-18-8-2-1-3-9-18/h6-7,12H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYIQVFKWDCCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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